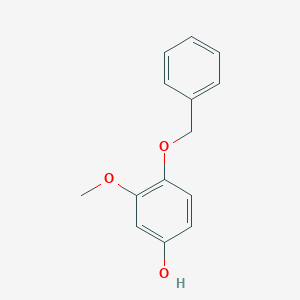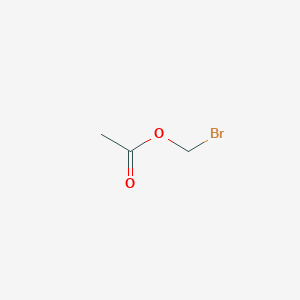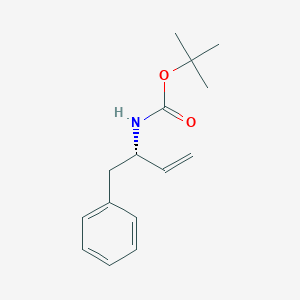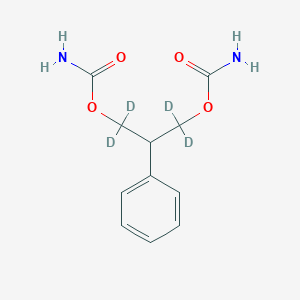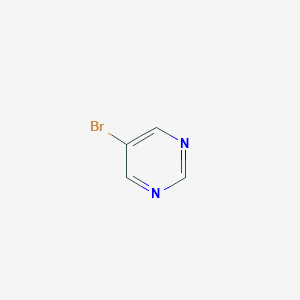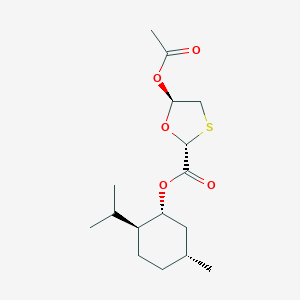
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related cyclohexene and cyclohexanone derivatives often involves ring-closing metathesis and diastereoselective Grignard reactions, leveraging readily available starting materials like L-serine for constructing complex cycloalkene skeletons (Cong & Yao, 2006). Another approach utilizes palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives (Bacchi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been determined through methods like X-ray diffraction analysis, which confirms the configuration of synthesized derivatives and aids in understanding their 3D conformation and reactivity (Bacchi et al., 2005).
Chemical Reactions and Properties
The reactivity of cyclohexene and cyclohexanone derivatives includes a variety of reactions such as diene synthesis, acetylation, reduction, and epoxidation. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Sirat, Thomas, & Tyrrell, 1979).
Scientific Research Applications
Chemical Transformations and Synthesis
In the realm of chemical synthesis, the compound has been involved in various transformations and synthesis processes. For instance, uncommon transformations of related compounds under treatment with bases have led to a range of products, showing the compound's versatility in synthetic organic chemistry (Ivanova et al., 2006). Additionally, the synthesis of enantiomerically pure compounds has been reported, further demonstrating the compound's potential in the synthesis of stereochemically complex molecules (Rosenquist Å et al., 1996).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, derivatives of the compound have been synthesized and tested for various biological activities. Studies have explored the synthesis and biological evaluation of related compounds, with some being tested for antiviral activity against HIV-1 and HBV (Liu et al., 2000). Furthermore, research has delved into the enantioselectivity of muscarinic antagonists, providing valuable insights into the stereochemical aspects influencing biological activity (Romanelli et al., 1989).
Catalysis and Material Science
The compound and its derivatives have also found relevance in catalysis and material science. For instance, studies on catalytic asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing saturated ring skeletons highlight the compound's utility in stereoselective synthesis (Hayashi et al., 1979). Additionally, the compound's derivatives have been used in chemo- and stereoselective catalytic reactions, further showcasing its application in producing complex molecular architectures with high stereocontrol (Yakura et al., 1999).
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-PBEGBBSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433940 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
CAS RN |
147027-09-6 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

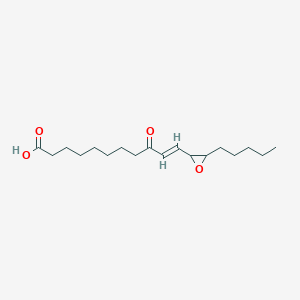
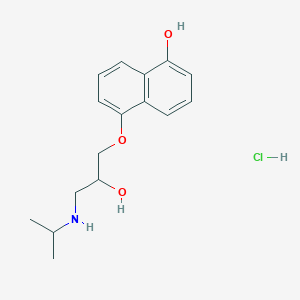
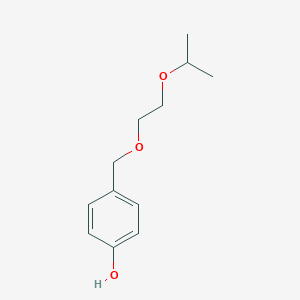
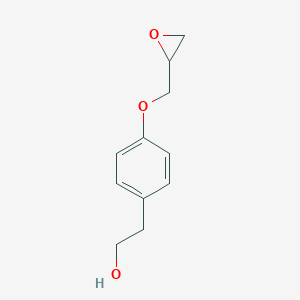
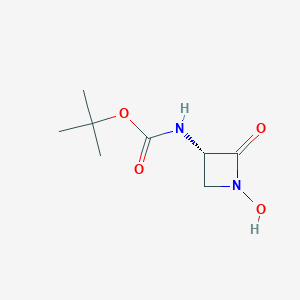
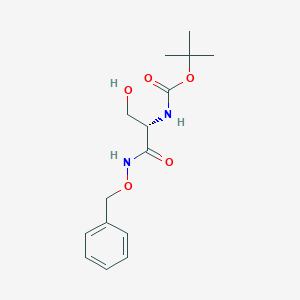

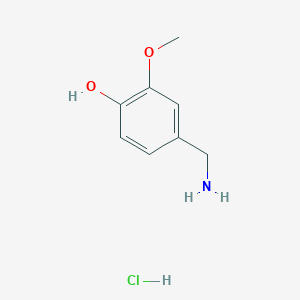
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
